ADH-1 trifluroacetate
Overview
Description
ADH-1 trifluoroacetate is an N-cadherin antagonist . It inhibits N-cadherin mediated cell adhesion . It’s a cyclic pentapeptide vascular-targeting agent with potential antineoplastic and antiangiogenic activities .
Molecular Structure Analysis
The molecular weight of ADH-1 trifluoroacetate is 684.71 and its formula is C24H35F3N8O8S2 . The specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
ADH-1 trifluoroacetate is a white to off-white solid . It is highly soluble in water . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Purification Methods
- ADH can be purified using a simple method involving affinity chromatography with immobilized p-hydroxyacetophenone, followed by ion-exchange chromatography. This method has been successfully applied to rat and yeast ADH (Negoro & Wakabayashi, 2004).
Biomedical Applications
- ADH has been immobilized on single-walled carbon nanotubes for the development of a biosensor capable of detecting ethanol. This biosensor showed good stability, reproducibility, and higher biological affinity (Liu & Cai, 2007).
- The enzyme has been encapsulated in metal-organic frameworks for the conversion of benzyl alcohol to benzaldehyde. This combination of chemo- and bio-catalysis showed potential for applications in biochemical catalysis and biosensors (Xia et al., 2019).
Analytical Chemistry
- A method has been developed using ion chromatography to determine residual trifluoroacetate in protein purification buffers and peptide preparations, highlighting the importance of measuring TFA due to its toxic nature (Kaiser & Rohrer, 2004).
Genetic Research
- ADH mutations have been identified as a cause of autosomal dominant hypercholesterolemia, providing insights into cholesterol homeostasis (Abifadel et al., 2003).
Diagnostic Applications
- Corticorelin Ovine Triflutate, a trifluoroacetate salt, is used as a diagnostic agent in differentiating pituitary and ectopic production of ACTH (Corticorelin Ovine Triflutate, 2020).
Enzymatic Studies
- The structure and catalysis of yeast alcohol dehydrogenase have been extensively studied, providing valuable information on the enzyme's mechanism and function (Raj, Ramaswamy, & Plapp, 2014).
Pharmacokinetics and Pharmacodynamics
- ADH-1 has been studied for its potential in treating solid tumors, showing safety, pharmacokinetics, antitumor activity, and effects on tumor vasculature (Sessa et al., 2006).
Biochemical Research
- ADH from Acetobacter polyoxogenes has been purified and characterized, revealing its substrate specificity and potential for industrial applications (Tayama et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLOJFSXNMROLS-BMLUHVGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3N8O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150444 | |
Record name | ADH-1 trifluroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ADH-1 trifluroacetate | |
CAS RN |
1135237-88-5, 229971-81-7 | |
Record name | ADH-1 trifluroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135237885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exherin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ADH-1 trifluroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADH-1 TRIFLUROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ57R316O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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